A Technical Guide to the Synthesis and Characterization of the Lisinopril (R,S,S)-Isomer
A Technical Guide to the Synthesis and Characterization of the Lisinopril (R,S,S)-Isomer
Prepared by: Gemini, Senior Application Scientist
Abstract
Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the marketed drug being the (S,S,S)-isomer. The presence of stereoisomeric impurities, such as the (R,S,S)-diastereomer, is a critical quality attribute that must be controlled and monitored during drug development and manufacturing. This technical guide provides a comprehensive overview of a plausible synthetic pathway for the Lisinopril (R,S,S)-isomer and details the analytical methodologies essential for its unambiguous characterization and differentiation from the active (S,S,S)-isomer. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of lisinopril and related compounds.
Introduction: The Significance of Stereoisomerism in Lisinopril
Lisinopril, chemically known as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the renin-angiotensin-aldosterone system.[1][2] Its molecular structure contains three chiral centers, leading to the possibility of eight stereoisomers. The biological activity of Lisinopril resides almost exclusively in the (S,S,S)-isomer.[3] Consequently, the synthesis and characterization of other stereoisomers, such as the (R,S,S)-diastereomer (also referred to as Lisinopril EP Impurity E), are of paramount importance for several reasons:
-
Reference Standards: Pure isomers are required as reference standards for the validation of analytical methods designed to detect and quantify impurities in the active pharmaceutical ingredient (API).[4]
-
Process Control: Understanding the formation of isomeric impurities helps in optimizing synthetic routes to maximize the yield of the desired (S,S,S)-isomer and minimize the formation of unwanted diastereomers.
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Pharmacological and Toxicological Assessment: The pharmacological and toxicological profiles of significant impurities must be evaluated to ensure the safety and efficacy of the final drug product.
This guide will focus on a strategic approach to the synthesis of the (R,S,S)-isomer and the application of modern analytical techniques for its comprehensive characterization.
Synthesis of the Lisinopril (R,S,S)-Isomer
The synthesis of a specific diastereomer of lisinopril requires careful control of the stereochemistry at each of the three chiral centers. A common strategy for synthesizing lisinopril involves the coupling of protected amino acid precursors. To generate the (R,S,S)-isomer, a synthetic route can be designed that either utilizes a starting material with the desired 'R' configuration or involves a non-stereoselective reaction followed by separation of the resulting diastereomers.
A plausible approach involves the reductive amination of a keto acid with a dipeptide. The stereochemistry of the lysine and proline moieties is typically fixed by using the commercially available L-isomers. The stereocenter in the phenylbutanoyl portion is then introduced. A non-selective reduction can lead to a mixture of (S,S,S) and (R,S,S) diastereomers, which can then be separated.
Proposed Synthetic Pathway
The following pathway illustrates a potential route to a mixture containing the Lisinopril (R,S,S)-isomer, starting from protected L-lysine and L-proline, which are coupled and then reacted with ethyl 2-oxo-4-phenylbutanoate followed by catalytic hydrogenation.
Caption: Proposed synthetic pathway for Lisinopril (R,S,S)-isomer.
Experimental Protocol: Reductive Amination and Deprotection
This protocol outlines the key steps for the synthesis of a diastereomeric mixture of lisinopril, which can then be subjected to purification to isolate the (R,S,S)-isomer. This approach is adapted from general solid-phase peptide synthesis and reductive amination procedures.[5]
Step 1: Synthesis of H-Lys(Boc)-Pro-Resin
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Couple Fmoc-Pro-OH to a 2-chlorotrityl chloride resin.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple Fmoc-Lys(Boc)-OH to the Pro-resin using a suitable coupling agent (e.g., HBTU, DIC/HOBt).
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Remove the Fmoc protecting group to yield H-Lys(Boc)-Pro-resin.
Step 2: Reductive Amination
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Swell the H-Lys(Boc)-Pro-resin in a suitable solvent (e.g., 1% acetic acid in dichloroethane).
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Add a solution of ethyl 2-oxo-4-phenylbutyrate (5 equivalents) to the resin suspension.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 equivalents) portion-wise over 1 hour.[5]
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Stir the reaction mixture at room temperature for 24 hours.
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Filter the resin and wash sequentially with DMF, methanol, and dichloromethane.
Step 3: Cleavage and Deprotection
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Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
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Filter to remove the resin and concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
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Collect the precipitate by centrifugation and dry under vacuum. The resulting solid is a mixture of (S,S,S) and (R,S,S) lisinopril.
Step 4: Purification
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Dissolve the crude product in a minimal amount of the mobile phase.
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Purify the diastereomeric mixture using preparative reversed-phase HPLC to isolate the (R,S,S)-isomer.
Characterization of the Lisinopril (R,S,S)-Isomer
The definitive identification and characterization of the Lisinopril (R,S,S)-isomer require a combination of high-resolution chromatographic and spectroscopic techniques. The goal is to confirm the molecular structure and, crucially, to differentiate it from the (S,S,S)-isomer.
Caption: Analytical workflow for the characterization of Lisinopril (R,S,S)-isomer.
Chromatographic Methods
Chromatography is the cornerstone for separating and quantifying stereoisomers. For lisinopril, both HPLC and MECC have proven effective.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a powerful tool for separating the diastereomers of lisinopril. The separation is based on differences in the polarity and interaction with the stationary phase. A simple and sensitive HPLC/MS/MS method has been developed to separate and differentiate lisinopril from its R,S,S-isomer.[6][7]
| Parameter | Condition | Rationale & Reference |
| Column | C8 or C18, 5 µm | Provides good retention and resolution for these polar compounds.[6][8] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | A common mobile phase for separating polar analytes. The pH and buffer concentration are critical for peak shape and resolution.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, providing a balance between resolution and analysis time.[10] |
| Detection | UV at 210-215 nm or Mass Spectrometry | Lisinopril has a UV chromophore suitable for detection at low wavelengths. MS provides higher sensitivity and structural information.[1][6] |
| Temperature | Low Temperature (e.g., 6°C) | Lower temperatures can slow the interconversion of cis-trans isomers of the proline amide bond, leading to better peak resolution.[1][11] |
Micellar Electrokinetic Chromatography (MECC) MECC is a capillary electrophoresis technique that offers excellent resolution for separating diastereomers. The separation mechanism involves the differential partitioning of the analytes between the aqueous buffer and micelles formed by a surfactant. Excellent resolution between the (S,S,S) and (R,S,S) diastereomers has been achieved using a bile salt, sodium cholate, as the surfactant.[12][13] In this system, the (R,S,S) isomer elutes earlier than the (S,S,S) isomer.[12][13] Interestingly, using sodium dodecyl sulfate (SDS) as the surfactant reverses the elution order, demonstrating the tunability of the separation.[12]
Spectroscopic Methods
Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is invaluable for confirming the identity of isomers. While diastereomers have the same mass, their fragmentation patterns under collision-induced dissociation (CID) can differ. For lisinopril and its (R,S,S)-isomer, differences in the abundance of fragment ions in the CID mass spectra of the [M+H]⁺ and [M+Li]⁺ ions have been observed.[6] These differences, supported by energy-resolved mass spectrometry (ERMS), allow for the rapid characterization and differentiation of the isomers.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule.
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¹H NMR: The proton NMR spectrum will confirm the presence of all the expected functional groups (phenyl, proline, and lysine residues). While the spectra of diastereomers can be very similar, subtle differences in the chemical shifts (δ) and coupling constants (J) of the protons at or near the chiral centers can be observed, allowing for differentiation. High-field NMR may be required to resolve these small differences.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H NMR, slight variations in the chemical shifts of the carbon atoms adjacent to the stereocenters can help distinguish between diastereomers.[14]
-
2D NMR (COSY, HSQC, HMBC): These techniques can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, providing unequivocal structural proof.
Summary of Expected Analytical Data
| Technique | Expected Result for Lisinopril (R,S,S)-Isomer |
| HPLC | A distinct peak with a different retention time from the (S,S,S)-isomer under optimized chiral or achiral conditions.[6][7] |
| MECC | A distinct migration time, eluting before the (S,S,S)-isomer when using sodium cholate as a surfactant.[12][13] |
| High-Resolution MS | Molecular Formula: C₂₁H₃₁N₃O₅. Exact Mass: 405.2267.[4][15] |
| LC-MS/MS (CID) | Unique fragmentation pattern or different relative abundances of key fragment ions compared to the (S,S,S)-isomer.[6] |
| ¹H NMR | Signals corresponding to phenyl, lysine, and proline moieties. Chemical shifts of protons at the chiral centers (especially the α-proton of the phenylpropyl group) will differ slightly from the (S,S,S)-isomer. |
| ¹³C NMR | 21 distinct carbon signals. Chemical shifts of carbons near the chiral centers will differ slightly from the (S,S,S)-isomer.[14] |
Conclusion
The synthesis and characterization of the Lisinopril (R,S,S)-isomer are critical for ensuring the quality, safety, and efficacy of lisinopril drug products. A well-defined synthetic strategy, coupled with a suite of high-resolution analytical techniques, allows for the unambiguous identification and control of this key stereoisomeric impurity. The methodologies outlined in this guide, including diastereoselective synthesis, HPLC, MECC, mass spectrometry, and NMR spectroscopy, provide a robust framework for researchers and analytical scientists working in the field of pharmaceutical development. The availability of a well-characterized (R,S,S)-isomer as a reference standard is indispensable for the development and validation of analytical methods that underpin the quality control of this important therapeutic agent.
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